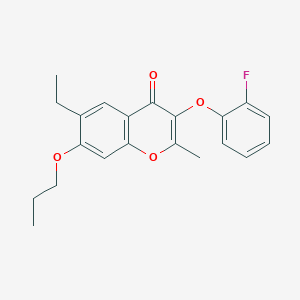
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one, also known as EFPMP, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects, including the inhibition of tumor cell growth, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, its low water solubility and poor bioavailability limit its application in in vivo studies.
未来方向
Several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one include the development of novel formulations to improve its bioavailability, the identification of its molecular targets, and the evaluation of its efficacy in clinical trials. Further research is also needed to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield a high purity product with a good yield. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in various in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
合成方法
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with 3-methyl-7-propargyloxychromone. The final step involves the reaction of the resulting compound with potassium carbonate in dimethylformamide. The synthesis of this compound has been optimized to yield a high purity product with a good yield.
科学研究应用
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. This compound has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
属性
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO4/c1-4-10-24-18-12-19-15(11-14(18)5-2)20(23)21(13(3)25-19)26-17-9-7-6-8-16(17)22/h6-9,11-12H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNNEPFQJVDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

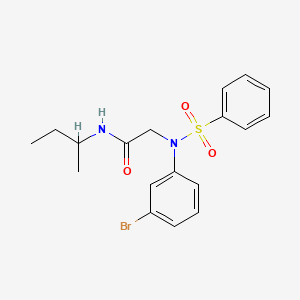
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)
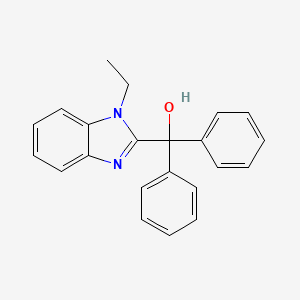
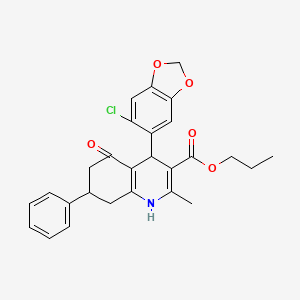

![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5002124.png)
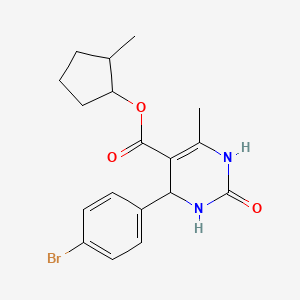
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5002137.png)
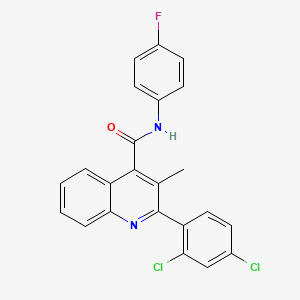
![methyl 4-{[(2,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5002170.png)